![molecular formula C12H10N8O2 B5571754 N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

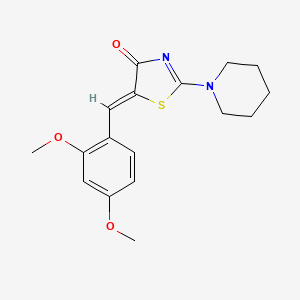

The compound of interest is a type of tetrazole, which is a class of synthetic organic compounds used in various chemical and pharmaceutical applications. Tetrazoles are known for their versatile properties and are often studied for their potential in different fields of chemistry.

Synthesis Analysis

- The synthesis of related tetrazole compounds often involves complex organic reactions. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and its structure determined by X-ray crystallography, showcasing typical methods used in tetrazole synthesis (Al-Hourani et al., 2016).

Molecular Structure Analysis

- The molecular structure of similar tetrazoles often features intricate bonding and spatial arrangements, as seen in the X-ray crystallography results of related compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

- Tetrazoles like the one are reactive towards various chemical agents. The precise reactions would depend on the substituents attached to the tetrazole ring. For instance, in a related study, certain tetrazole derivatives were found to undergo rearrangements with triethylamine (Khalafy et al., 2002).

Physical Properties Analysis

- The physical properties of tetrazoles, including their crystalline structure, melting points, and solubility, can be quite varied. The X-ray crystallography of similar compounds provides insights into their crystalline structures (Al-Hourani et al., 2016).

Chemical Properties Analysis

- The chemical properties of tetrazoles are influenced by their molecular structure. They often exhibit interesting reactivity due to the presence of the tetrazole ring, a feature that has implications in various chemical syntheses and applications (Khalafy et al., 2002).

Applications De Recherche Scientifique

Efficient Synthesis Protocols

An efficient synthesis of N-fused heterocyclic compounds, including derivatives of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, is achieved through a five-component cascade reaction. This process highlights a domino protocol involving N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, emphasizing its operational simplicity and environmental friendliness (Hosseini & Bayat, 2019).

Crystal Structure Analysis

The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, has been determined. This study provides insights into the molecular interactions and conformations of such compounds, which is essential for understanding their chemical behavior and potential applications (Al-Hourani et al., 2016).

Neuroprotective Potential

Investigations into neuroprotective agents reveal that compounds like 7-Nitroindazole, structurally related to N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, exhibit potential in preventing neurotoxicity in models of Parkinson's disease. This highlights the significance of such compounds in biomedical research related to neurodegenerative diseases (Hantraye et al., 1996).

Fused Heterocyclic Compounds Synthesis

The synthesis of fused tetraheterocyclic compounds, which includes the structural framework of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, demonstrates the versatility of these compounds in creating complex molecular structures. This research contributes to the advancement of organic synthesis methods (Liang et al., 2006).

Molecular Structure and Spectral Properties

The study of N-methyl-N-(4-pyridyl)-nitramine, which shares similarities with the chemical structure , provides valuable insights into the molecular structure and spectral properties of such compounds. This research is crucial for understanding the physical and chemical characteristics of these molecules (Kyzioł et al., 2002).

Fluorescent Sensor Development

The development of fluorescent sensors utilizing aromatic bicyclic fused rings and pyridyl groups, akin to the structure of N1-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine, underscores their potential in detecting explosives like 2,4,6-trinitrophenol. This application demonstrates the significance of such compounds in creating sensitive and selective chemical sensors (Chakraborty & Mandal, 2018).

Propriétés

IUPAC Name |

1-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N8O2/c13-12-15-16-17-19(12)14-8-11-2-1-7-18(11)9-3-5-10(6-4-9)20(21)22/h1-8H,(H2,13,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABJXXFBKNTRI-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NN2C(=NN=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/N2C(=NN=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1H-tetrazole-1,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)